3-hydroxy-16-methylpregna-5,16-dien-20-one
Overview
Description
3-hydroxy-16-methylpregna-5,16-dien-20-one is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.240230259 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
Favorskii Rearrangement and Synthesis of Steroids : The reaction of 16-methylpregna-5,16-dien-3β-ol-20-one with iodobenzene diacetate in methanolic alkali solution proceeds with a Favorskii rearrangement, leading to the formation of 16-methylpregna-5, 16-dien-3β-ol-21-ic acid and its methyl ester. This process suggests a method for synthesizing 21-hydroxy-16α,17α-epoxy-20-ketosteroids from similar compounds (Turuta et al., 1988).
Microbial Biotransformation : The biotransformation of 3β-acetoxypregna-5,16-diene-20-one using Penicillium citrinum results in the production of several metabolites, demonstrating the potential for microbial conversion of such steroids into other biologically relevant compounds (Gao et al., 2011).
Pharmaceutical and Biological Research
Synthesis of Biologically Active Derivatives : The one-pot allylic oxidation and nucleophilic addition of 3β-acetoxypregna-5,16-diene-20-one has led to the creation of biologically active pregnane derivatives, which were structurally characterized and evaluated for anti-hyperlipidemic and anti-oxidant activity, indicating potential pharmaceutical applications (Sethi et al., 2013).
Inhibitory Effect on Enzymes and Cell Proliferation : Novel steroid derivatives synthesized from similar compounds have shown inhibitory effects on certain enzymes and cell proliferation, suggesting their potential application in pharmacology and cancer research (Szabó et al., 2015).
Properties
IUPAC Name |
1-(3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,16-19,24H,6-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOKDIKHIXWWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)O)C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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